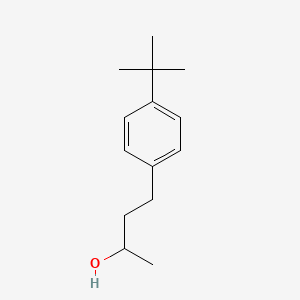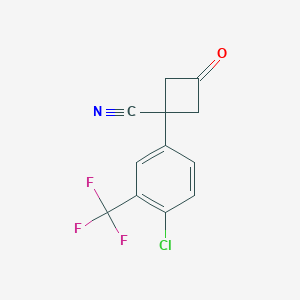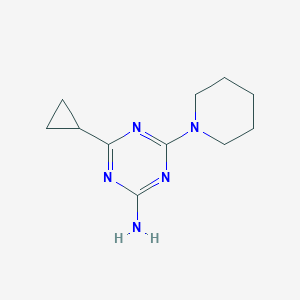
4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves nucleophilic substitution reactions on cyanuric chloride. Specific synthetic protocols have been developed to prepare symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. These substitutions occur via sequential nucleophilic attacks on the C-Cl bond, leading to C-O, C-N, and C-S bonds .
Reaction Conditions::- The substitution of Cl by primary amines (m and y positions) can be achieved by refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production:: While specific industrial production methods for this compound are not widely documented, its synthesis can be adapted for large-scale production.
Chemical Reactions Analysis
4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes could modify its structure.
Substitution: Nucleophilic substitution reactions are key for its synthesis.
Common Reagents: Amines, chlorinating agents, and solvents.
Major Products: The specific products depend on the substituents and reaction conditions.
Scientific Research Applications
This compound finds applications in:
Medicine: Hexamethylmelamine (HMM) and related derivatives exhibit antitumor properties against lung, breast, and ovarian cancers.
Chemistry: It serves as a building block for designing novel compounds.
Industry: Its potential as a siderophore-mediated drug and other applications are being explored.
Mechanism of Action
The precise mechanism by which 4-Cyclopropyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
4-cyclopropyl-6-piperidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H17N5/c12-10-13-9(8-4-5-8)14-11(15-10)16-6-2-1-3-7-16/h8H,1-7H2,(H2,12,13,14,15) |
InChI Key |
CNSNYWYRKBIDDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


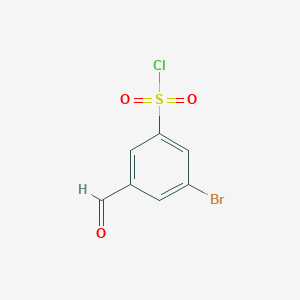
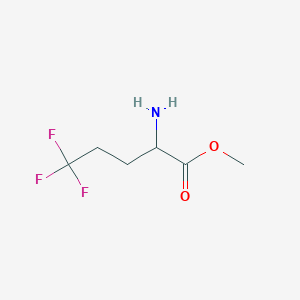
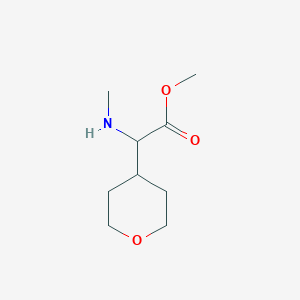
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/structure/B13543319.png)
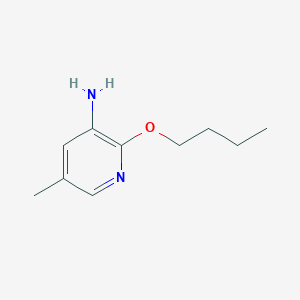

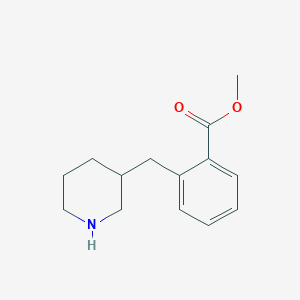
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
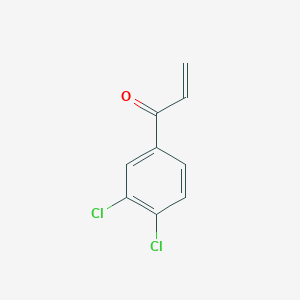
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
